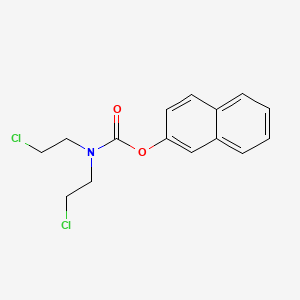
Naphthalen-2-yl bis(2-chloroethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-2-yl bis(2-chloroethyl)carbamate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties . This compound is characterized by the presence of a naphthalene ring system fused with a bis(2-chloroethyl)carbamate moiety.
Méthodes De Préparation
The synthesis of naphthalen-2-yl bis(2-chloroethyl)carbamate typically involves the reaction of naphthalene derivatives with chloroethyl carbamate under specific reaction conditions. The industrial production methods for this compound may involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, followed by subsequent chemical reactions to introduce the bis(2-chloroethyl)carbamate group .
Analyse Des Réactions Chimiques
Naphthalen-2-yl bis(2-chloroethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while substitution reactions may result in the replacement of the chloroethyl groups with other substituents .
Applications De Recherche Scientifique
Naphthalen-2-yl bis(2-chloroethyl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other naphthalene derivatives. In biology and medicine, it is studied for its potential antimicrobial, antioxidant, and cytotoxic properties.
Mécanisme D'action
The mechanism of action of naphthalen-2-yl bis(2-chloroethyl)carbamate involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl)carbamate moiety is known to interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the modulation of cellular signaling pathways and the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Naphthalen-2-yl bis(2-chloroethyl)carbamate can be compared with other similar compounds, such as naphthalene derivatives with different functional groups. Some similar compounds include naphthalene-2-carboxylic acid, naphthalene-2-sulfonic acid, and naphthalene-2-amine. These compounds share the naphthalene ring system but differ in their functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its bis(2-chloroethyl)carbamate moiety, which imparts specific chemical and biological properties .
Propriétés
Numéro CAS |
62899-51-8 |
|---|---|
Formule moléculaire |
C15H15Cl2NO2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
naphthalen-2-yl N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C15H15Cl2NO2/c16-7-9-18(10-8-17)15(19)20-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Clé InChI |
HXZUMTTWPLOMBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)OC(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
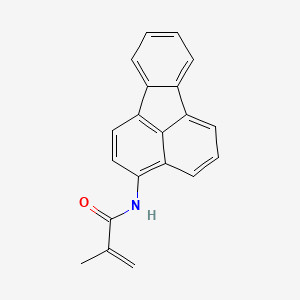
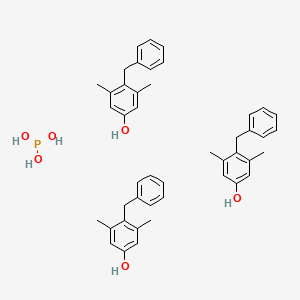



![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)

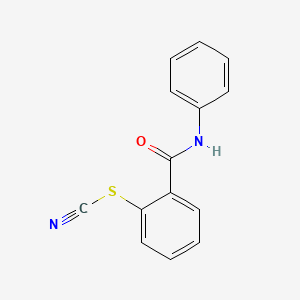


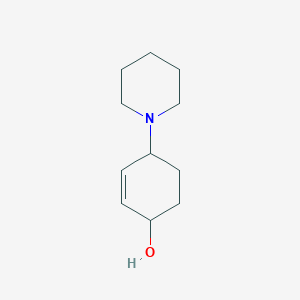
methyl}aniline](/img/structure/B14512358.png)

